Cas no 1997413-70-3 ((1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol)
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol
- 1997413-70-3
- EN300-1979198
-
- Inchi: 1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3/t4-/m1/s1
- InChI Key: MBEJMEMNJUHHKK-SCSAIBSYSA-N
- SMILES: ClC1=C(C=CC(=C1F)[C@@H](C)O)F
Computed Properties
- Exact Mass: 192.0153489g/mol
- Monoisotopic Mass: 192.0153489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979198-0.05g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-0.1g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-0.25g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-0.5g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-1.0g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1979198-2.5g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-5.0g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1979198-10.0g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1979198-1g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1979198-5g |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol |
1997413-70-3 | 5g |
$2235.0 | 2023-09-16 |
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol
Introduction to (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol (CAS No. 1997413-70-3)
(1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol (CAS No. 1997413-70-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of chiral alcohols, which are widely used as building blocks in the synthesis of various bioactive molecules, including drugs and agrochemicals.
The chiral center in (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol imparts enantiomeric selectivity, making it a valuable intermediate in asymmetric synthesis. The presence of the 3-chloro-2,4-difluorophenyl substituent further enhances its chemical diversity and biological activity. Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to modulate biological targets with high specificity and potency.
In the context of medicinal chemistry, (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol has been explored as a potential lead compound for the development of novel therapeutic agents. Its structural features make it an attractive candidate for targeting various diseases, including cancer, neurological disorders, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent anti-cancer activity against several human cancer cell lines.
The synthesis of (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves enantioselective catalytic methods to ensure high enantiomeric purity. One common approach is the use of chiral catalysts in asymmetric reduction reactions. This method not only provides high yields but also ensures that the desired enantiomer is obtained with minimal impurities. The ability to control the stereochemistry during synthesis is crucial for optimizing the biological activity and pharmacokinetic properties of the final product.
Beyond its applications in drug discovery, (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol has also found use in other areas of chemical research. In materials science, for example, chiral alcohols are often employed as chiral dopants or modifiers to induce chirality in polymers and other materials. This can lead to unique optical and electronic properties that are valuable in advanced materials applications.
The safety and environmental impact of (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol are important considerations in its development and use. While detailed toxicological data may be limited for this specific compound, general principles from similar fluorinated compounds suggest that proper handling and disposal protocols should be followed to minimize any potential risks. Regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide guidelines for the safe use and disposal of such chemicals.
In conclusion, (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-ol (CAS No. 1997413-70-3) is a versatile chiral alcohol with significant potential in various fields of chemical and pharmaceutical research. Its unique structural features and enantiomeric purity make it an attractive candidate for developing novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize its properties for practical use.
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